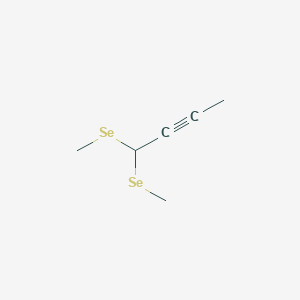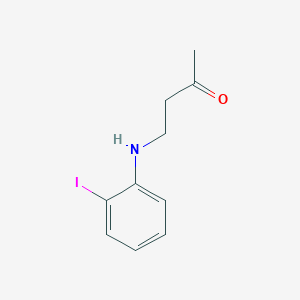![molecular formula C29H23N2P B12554458 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine CAS No. 142672-91-1](/img/structure/B12554458.png)
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is an organophosphorus compound known for its unique structure and reactivity. This compound features a pyridine ring substituted with a triphenylphosphanylidene group, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphanylidene group. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the triphenylphosphanylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves the interaction of the triphenylphosphanylidene group with various molecular targets. This interaction can lead to the formation of stable complexes with metals or other reactive species, facilitating various chemical transformations. The pathways involved depend on the specific application and the nature of the interacting species.
相似化合物的比较
Similar Compounds
Triphenylcarbethoxymethylenephosphorane: Another organophosphorus compound with similar reactivity but different substituents.
Methyl (triphenylphosphoranylidene)acetate: A related compound used in Wittig reactions for the synthesis of alkenes.
Uniqueness
2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to its specific structure, which combines the reactivity of the triphenylphosphanylidene group with the stability of the pyridine ring. This combination makes it a versatile reagent in various chemical reactions and applications.
属性
CAS 编号 |
142672-91-1 |
|---|---|
分子式 |
C29H23N2P |
分子量 |
430.5 g/mol |
IUPAC 名称 |
triphenyl-(2-pyridin-2-ylphenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C29H23N2P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-11-10-20-27(29)28-21-12-13-23-30-28/h1-23H |
InChI 键 |
BRDMJUFAWMERBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC=C2C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, 2,2'-[(2,2-dimethyl-1,3-propanediyl)diimino]bis[2-oxo-](/img/structure/B12554375.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![3-Fluoro-4-(morpholin-4-yl)-10H-[1]benzopyrano[3,2-b]pyridine](/img/structure/B12554384.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)
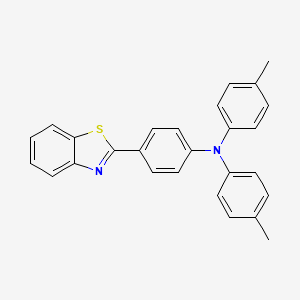
![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)

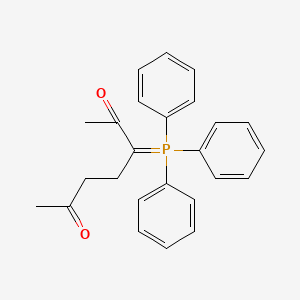
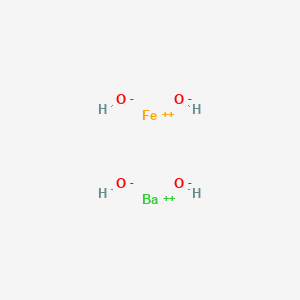
![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
